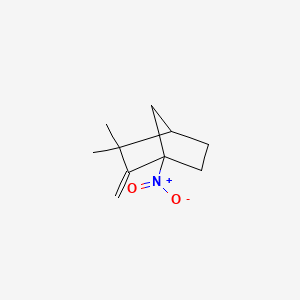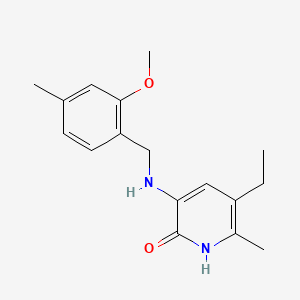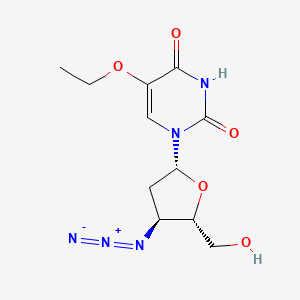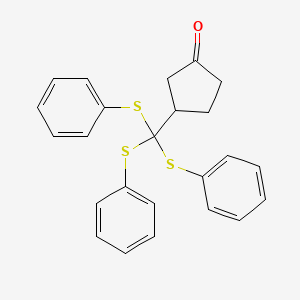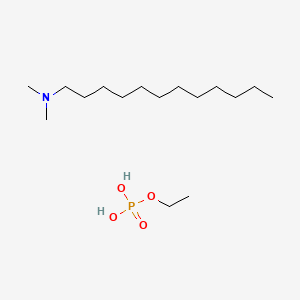
N,N-dimethyldodecan-1-amine;ethyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyldodecan-1-amine;ethyl dihydrogen phosphate is a compound that combines the properties of a tertiary amine and a phosphate ester. The tertiary amine, N,N-dimethyldodecan-1-amine, is known for its surfactant properties, while ethyl dihydrogen phosphate is a phosphate ester commonly used in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
N,N-dimethyldodecan-1-amine: This compound can be synthesized by the alkylation of dodecylamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide or potassium carbonate.
Ethyl dihydrogen phosphate: This compound can be prepared by the esterification of phosphoric acid with ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid to drive the reaction to completion.
Industrial Production Methods
Industrial production of these compounds often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: N,N-dimethyldodecan-1-amine can undergo oxidation reactions to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: The tertiary amine can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Esterification: Ethyl dihydrogen phosphate can undergo esterification reactions to form various phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used.
Major Products
Oxidation: N,N-dimethyldodecan-1-amine N-oxide.
Substitution: Various substituted amines.
Esterification: Different phosphate esters depending on the alcohol used.
科学研究应用
N,N-dimethyldodecan-1-amine;ethyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
作用机制
The mechanism of action of N,N-dimethyldodecan-1-amine involves its ability to interact with lipid membranes due to its amphiphilic nature. This interaction can disrupt membrane integrity, leading to cell lysis. Ethyl dihydrogen phosphate, on the other hand, can participate in phosphorylation reactions, which are crucial in various biochemical pathways.
相似化合物的比较
Similar Compounds
N,N-dimethyldodecan-1-amine: Similar compounds include N,N-dimethyldecan-1-amine and N,N-dimethyloctan-1-amine.
Ethyl dihydrogen phosphate: Similar compounds include methyl dihydrogen phosphate and propyl dihydrogen phosphate.
Uniqueness
N,N-dimethyldodecan-1-amine;ethyl dihydrogen phosphate is unique due to its combined properties of a tertiary amine and a phosphate ester. This dual functionality makes it versatile for various applications in chemistry, biology, and industry.
属性
CAS 编号 |
67846-09-7 |
|---|---|
分子式 |
C16H38NO4P |
分子量 |
339.45 g/mol |
IUPAC 名称 |
N,N-dimethyldodecan-1-amine;ethyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31N.C2H7O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;1-2-6-7(3,4)5/h4-14H2,1-3H3;2H2,1H3,(H2,3,4,5) |
InChI 键 |
GTURAICSVKMGGM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN(C)C.CCOP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


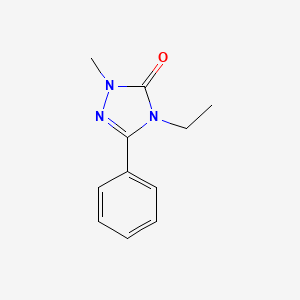
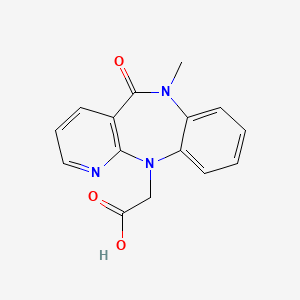

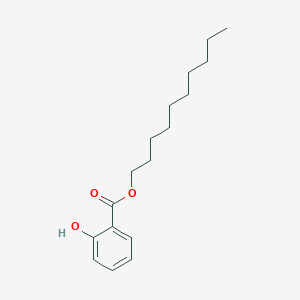
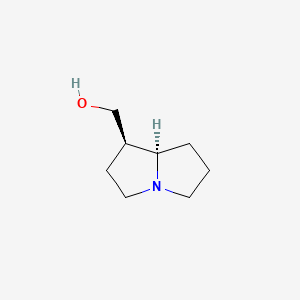
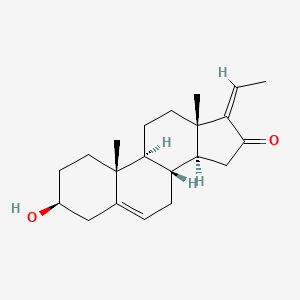

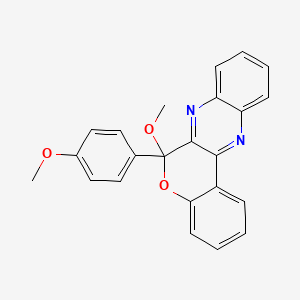
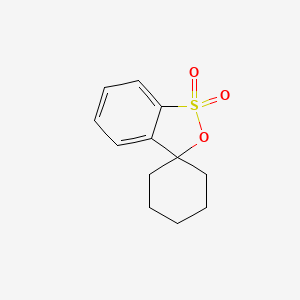
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
